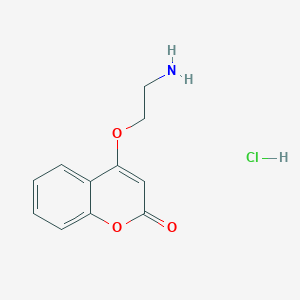
Ethyl (4-(azetidin-3-yloxy)phenyl)carbamate hydrochloride
Descripción general
Descripción
Carbamates are a class of organic compounds which are formally derived from carbamic acid . They are used in a variety of applications, including as insecticides, pharmaceuticals, and in polyurethane foams .
Synthesis Analysis
Carbamates can be synthesized through several methods. One common method is the reaction of an amine with a chloroformate . Another method involves the reaction of an isocyanate with an alcohol .Molecular Structure Analysis
Carbamates have the general formula R2NC(O)OR, where R and R’ can be a variety of functional groups . The specific structure of “Ethyl (4-(azetidin-3-yloxy)phenyl)carbamate hydrochloride” would depend on the specific groups present in the molecule.Chemical Reactions Analysis
Carbamates can undergo a variety of reactions. In water solutions, the carbamate anion slowly equilibrates with the ammonium cation and the carbonate or bicarbonate anions .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific carbamate would depend on its structure. For example, ethyl carbamate is a white solid with a melting point of 46 to 50 °C and a boiling point of 182 to 185 °C .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
- A series of Schiff base and azetidinone derivatives have been synthesized and evaluated for their antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli (Vashi & Naik, 2004).
- Novel phenyl azetidines and their derivatives have shown potential as antimicrobial agents through systematic synthesis and characterization (Doraswamy & Ramana, 2013).
- Compounds with azetidinone cores have been developed for their biological activity, particularly in targeting bacterial and fungal infections, highlighting the importance of this scaffold in drug discovery (Shah & Patel, 2012).
Key Intermediates for Antibiotic Synthesis
- Azetidinone derivatives are key intermediates in the synthesis of carbapenem and penem antibiotics, vital for treating bacterial infections. Research has focused on optimizing synthesis methods for these critical intermediates (Hou Zeng-ru, 2010).
- The development of new azetidinone building blocks has been explored for their application in creating carbapenems, demonstrating the versatility of this compound in antibiotic synthesis (Khasanova et al., 2019).
Chemical Transformations and Process Optimization
- Research into the chemical transformations of alkyl (4-aminophenyl)carbamates, closely related to the chemical structure of interest, has been conducted to explore the synthesis of novel derivatives with potential biological activities (Velikorodov et al., 2013).
- Optimized processes for synthesizing key intermediates like 1-β-methyl azetidinone for carbapenem antibiotics have been developed, highlighting the importance of process engineering in pharmaceutical manufacturing (Tewari et al., 2005).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl N-[4-(azetidin-3-yloxy)phenyl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3.ClH/c1-2-16-12(15)14-9-3-5-10(6-4-9)17-11-7-13-8-11;/h3-6,11,13H,2,7-8H2,1H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLWENDALCGJDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)OC2CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (4-(azetidin-3-yloxy)phenyl)carbamate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




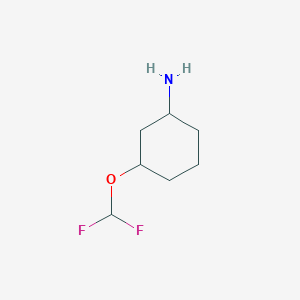
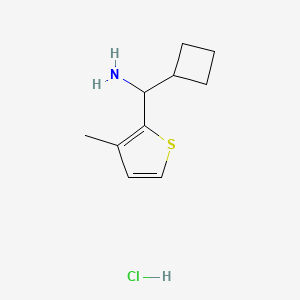
![2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B1489905.png)

![3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine](/img/structure/B1489910.png)
![1-[(Azetidin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1489915.png)
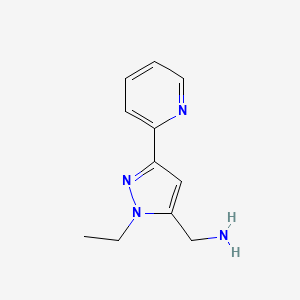

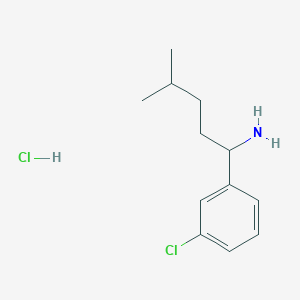

![4-[(3,5-Difluorophenyl)methyl]piperidine hydrochloride](/img/structure/B1489923.png)

